molecular formula C15H13N3O2 B12909887 5-Methyl-4-phenoxy-2-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 111987-97-4

5-Methyl-4-phenoxy-2-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12909887
CAS No.: 111987-97-4
M. Wt: 267.28 g/mol
InChI Key: FXJZBPRYGGBBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: Introduction of the phenoxy and pyridinyl groups can be done through nucleophilic substitution reactions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy group.

    Reduction: Reduction reactions could target the pyrazole ring or the pyridinyl group.

    Substitution: The phenoxy and pyridinyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Could be used as a probe to study biological pathways involving pyrazole derivatives.

Industry

    Agrochemicals: Possible use as an active ingredient in pesticides or herbicides.

    Dyes and Pigments: May be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazol-5(4H)-one: Lacks the pyridinyl and methyl groups.

    3-Methyl-1H-pyrazol-5(4H)-one: Lacks the phenoxy and pyridinyl groups.

    4-Phenoxy-1H-pyrazol-5(4H)-one: Lacks the methyl and pyridinyl groups.

Uniqueness

3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler pyrazole derivatives.

Properties

CAS No.

111987-97-4

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-methyl-4-phenoxy-2-pyridin-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C15H13N3O2/c1-11-14(20-12-7-3-2-4-8-12)15(19)18(17-11)13-9-5-6-10-16-13/h2-10,14H,1H3

InChI Key

FXJZBPRYGGBBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1OC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.